molecular formula C13H18O2 B14153186 Propiophenone, 5-tert-butyl-2-hydroxy- CAS No. 25441-52-5

Propiophenone, 5-tert-butyl-2-hydroxy-

Cat. No.: B14153186
CAS No.: 25441-52-5
M. Wt: 206.28 g/mol
InChI Key: UMULQXUXUAKYCY-UHFFFAOYSA-N
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Description

Propiophenone, 5-tert-butyl-2-hydroxy- is a phenolic compound with a tert-butyl group at the 5-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 5-tert-butyl-2-hydroxy- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a hydroxylation reaction to introduce the hydroxyl group at the 2-position .

Industrial Production Methods

Industrial production of Propiophenone, 5-tert-butyl-2-hydroxy- typically involves large-scale Friedel-Crafts acylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 5-tert-butyl-2-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propiophenone, 5-tert-butyl-2-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propiophenone, 5-tert-butyl-2-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propiophenone, 5-tert-butyl-2-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the tert-butyl and hydroxyl groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

25441-52-5

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-tert-butyl-2-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C13H18O2/c1-5-11(14)10-7-6-9(8-12(10)15)13(2,3)4/h6-8,15H,5H2,1-4H3

InChI Key

UMULQXUXUAKYCY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(C)(C)C)O

Origin of Product

United States

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